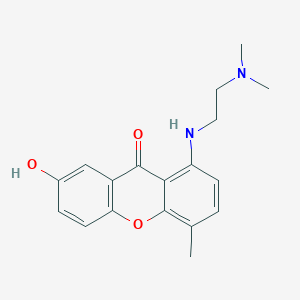
1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-methyl-9H-xanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-methyl-9H-xanthen-9-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a hydroxy group, and a xanthene core. Its chemical properties make it a valuable substance for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-methyl-9H-xanthen-9-one typically involves multiple steps, starting with the preparation of the xanthene core. This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions. The resulting xanthene derivative is then subjected to further reactions to introduce the dimethylaminoethyl group and the hydroxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Common reagents used in the synthesis include dimethylamine, ethylamine, and various catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-methyl-9H-xanthen-9-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
科学的研究の応用
1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-methyl-9H-xanthen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent dye for various analytical techniques.
Biology: The compound is employed in fluorescence microscopy and flow cytometry to label and visualize biological samples.
Industry: The compound is used in the production of dyes, pigments, and other chemical products.
作用機序
The mechanism of action of 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-methyl-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group allows the compound to bind to various receptors and enzymes, modulating their activity. The hydroxy group contributes to the compound’s ability to form hydrogen bonds, enhancing its binding affinity and specificity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
Fluorescein: A widely used fluorescent dye with a similar xanthene core structure.
Rhodamine: Another fluorescent dye with structural similarities to 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-methyl-9H-xanthen-9-one.
Eosin: A red fluorescent dye used in histology and cytology.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a versatile and valuable compound.
特性
CAS番号 |
86455-96-1 |
|---|---|
分子式 |
C18H20N2O3 |
分子量 |
312.4 g/mol |
IUPAC名 |
1-[2-(dimethylamino)ethylamino]-7-hydroxy-4-methylxanthen-9-one |
InChI |
InChI=1S/C18H20N2O3/c1-11-4-6-14(19-8-9-20(2)3)16-17(22)13-10-12(21)5-7-15(13)23-18(11)16/h4-7,10,19,21H,8-9H2,1-3H3 |
InChIキー |
QBUATVGLDZNNBO-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=C(O2)C=CC(=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


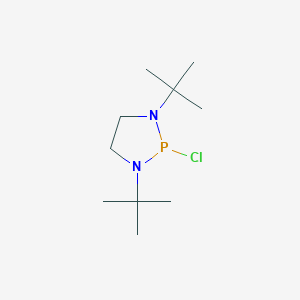


![ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate](/img/structure/B14401650.png)

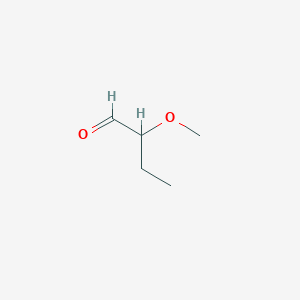
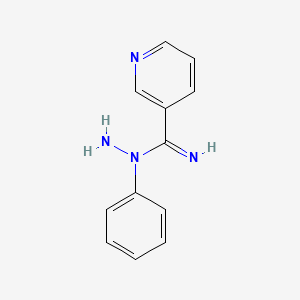
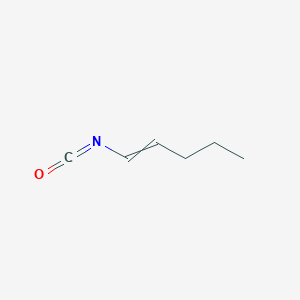




![4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline](/img/structure/B14401685.png)
![1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14401692.png)
